![molecular formula C17H14N4O3S B4540021 1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4540021.png)
1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Description
- The compound under analysis is a structurally complex molecule, potentially offering diverse chemical and physical properties.
Synthesis Analysis
- Unfortunately, specific research on the synthesis of this exact compound was not found. However, related compounds with similar structural features have been synthesized. For example, Xu et al. (2005) prepared a related molecule by reacting 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone (Xu, Liang-zhong, et al., 2005).
Molecular Structure Analysis
- The molecular structure of similar compounds has been examined. For instance, Thiruvalluvar et al. (2007) analyzed a molecule where the quinoline unit is almost planar, and the ethanone group is coplanar with the attached triazole ring (Thiruvalluvar, A., et al., 2007).
Chemical Reactions and Properties
- Specific chemical reactions of this compound are not directly reported in the literature. However, compounds with similar structures exhibit various reactions. For example, Attaby et al. (2006) reported on the reactions of a similar compound with phenyl isothiocyanate and active halogen-containing compounds (Attaby, F., et al., 2006).
Physical Properties Analysis
- Direct research on the physical properties of this specific compound is unavailable. However, related compounds have been studied, such as in the work of Inkaya et al. (2013), who characterized a triazole compound using X-ray single crystal diffraction technique, IR NMR spectroscopy, and quantum chemical computational methods (Inkaya, Ersin, et al., 2013).
Chemical Properties Analysis
- The chemical properties of this specific compound have not been directly studied. However, Liu et al. (2010) synthesized similar 1H-1,2,4-triazole derivatives and screened them for antibacterial and plant growth regulatory activities (Liu, Jianbing, et al., 2010).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-21-16(12-3-2-6-18-8-12)19-20-17(21)25-9-13(22)11-4-5-14-15(7-11)24-10-23-14/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSJQPMTRVLPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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